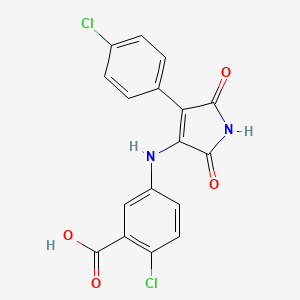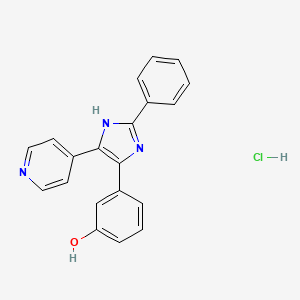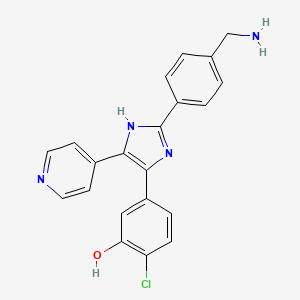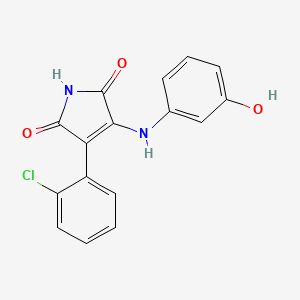
4-Arylmaleimide deriv. 6cc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Arylmaleimide derivatives are a class of compounds that have gained significant attention due to their versatile applications in various fields such as chemistry, biology, and materials science. These compounds are characterized by the presence of an aryl group attached to the maleimide core, which imparts unique chemical and physical properties. The maleimide core itself is a valuable moiety in organic synthesis, known for its reactivity and ability to form stable compounds.
Preparation Methods
The synthesis of 4-Arylmaleimide derivatives typically involves the functionalization of the maleimide core. One common method is the palladium-catalyzed arylation of aminomaleimides. This process involves the one-pot preparation of aminomaleimides, followed by their direct arylation through a Heck reaction with various aryl iodides . Another approach is the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines . These methods offer high yields and stereoselectivity, making them suitable for industrial production.
Chemical Reactions Analysis
4-Arylmaleimide derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the maleimide core to succinimide.
Substitution: Nucleophilic substitution reactions are common, where the aryl group can be replaced with other functional groups.
Common reagents used in these reactions include palladium catalysts, phosphine catalysts, and various aryl iodides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Arylmaleimide derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Arylmaleimide derivatives involves their interaction with specific molecular targets. For example, as inhibitors of GSK-3, these compounds bind to the active site of the enzyme, preventing its activity and leading to increased levels of β-catenin . In polymer chemistry, they act as crosslinking agents by forming stable bonds with thiol groups on proteins or other molecules .
Comparison with Similar Compounds
4-Arylmaleimide derivatives can be compared with other maleimide-based compounds such as:
3-Aryl-4-aminomaleimides: Known for their fluorescence properties and use in bioimaging.
Diarylmaleimides: Used in the production of branched oligomers with strong full-color emission.
N-Substituted maleimides: Employed as photoinitiators and in high-temperature applications.
The uniqueness of 4-Arylmaleimide derivatives lies in their versatile reactivity and wide range of applications, making them valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
C17H10Cl2N2O4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-chloro-5-[[4-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-3-1-8(2-4-9)13-14(16(23)21-15(13)22)20-10-5-6-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23) |
InChI Key |
ACBZAFIQJQQSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)

![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B10755664.png)
![2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]-benzoic acid](/img/structure/B10755668.png)
![4-[7-(3-Aminopropoxy)-4-(3-aminoprop-1-ynyl)-1-ethylimidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B10755669.png)

![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755674.png)

![3-[[2-[2-[2-[[(2R,3S)-2-[[(2R,3R,4S)-4-[[(2R,3S)-2-[[6-amino-2-[(1R)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S,6S)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10755685.png)
